(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 887199-54-4
VCID: VC5069457
InChI: InChI=1S/C18H17N3O3S2/c1-3-9-21-15-8-7-14(26(19,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-12(2)10-13/h3-8,10-11H,1,9H2,2H3,(H2,19,23,24)
SMILES: CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Molecular Formula: C18H17N3O3S2
Molecular Weight: 387.47

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide

CAS No.: 887199-54-4

Cat. No.: VC5069457

Molecular Formula: C18H17N3O3S2

Molecular Weight: 387.47

* For research use only. Not for human or veterinary use.

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide - 887199-54-4

Specification

CAS No. 887199-54-4
Molecular Formula C18H17N3O3S2
Molecular Weight 387.47
IUPAC Name 3-methyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C18H17N3O3S2/c1-3-9-21-15-8-7-14(26(19,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-12(2)10-13/h3-8,10-11H,1,9H2,2H3,(H2,19,23,24)
Standard InChI Key CUTRSEVNKURHER-ZZEZOPTASA-N
SMILES CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C

Introduction

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a complex organic compound belonging to the class of sulfonamide derivatives. These compounds are renowned for their diverse therapeutic applications, including antimicrobial and anticancer properties. The compound's structure features a thiazole ring, an allyl group, and a sulfonamide moiety, which are significant in medicinal chemistry due to their potential biological activities.

Synthesis Methods

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide can be approached through several methodologies:

  • Formation of the Benzo[d]thiazole Core: This involves a cyclization reaction between 2-aminobenzenethiol and an appropriate aldehyde or ketone.

  • Introduction of the Allyl Group: Allylation using allyl bromide in the presence of a base.

  • Sulfamoylation: Introduction of the sulfamoyl group via a sulfonation reaction followed by amination.

  • Condensation with 3-Methylbenzoyl Chloride: Final step to form the target compound under basic conditions.

Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Potential Biological Activities

Research into similar sulfonamide derivatives suggests potential biological activities, including antimicrobial and anticancer properties. The thiazole ring and sulfonamide group are known for their roles in interacting with biological targets such as enzymes or receptors. Further studies are needed to elucidate specific targets and pathways affected by this compound.

Applications in Medicinal Chemistry

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide has potential applications in the development of new therapeutic agents. Its structural features make it a candidate for drug development, particularly in areas where sulfonamides have shown efficacy.

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